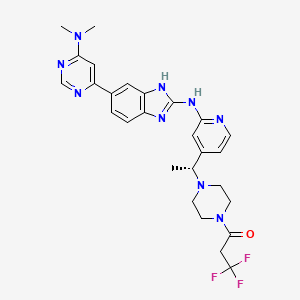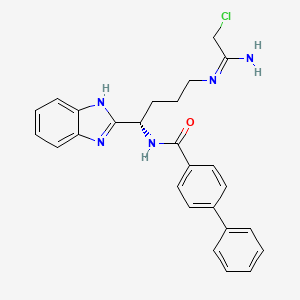
Benzyloxy carbonyl-PEG3-acid
Vue d'ensemble
Description
Benzyloxy carbonyl-PEG3-acid is a PEG linker with a benzyl protecting group and a carboxylic acid moiety . The carboxylic acid can undergo reactions with primary amines in the presence of activators such as EDC .
Synthesis Analysis
The synthesis of this compound might involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular formula of this compound is C17H24O7 . It has a molecular weight of 340.4 g/mol .Chemical Reactions Analysis
The carboxylic acid moiety of this compound can react with primary amines to form stable amide bonds . The benzyl protecting group can be removed via hydrogenolysis .Physical and Chemical Properties Analysis
This compound appears as a liquid . It has a boiling point of 75-760C / 167-168.80F at 0.4mmHg . The compound should be stored at -20°C .Applications De Recherche Scientifique
Catalyst in Organic Synthesis
Benzyloxy carbonyl-PEG3-acid, as part of polyethylene glycol (PEG) derivatives, is involved in various catalytic processes in organic synthesis. For instance, PEG-bound sulfonic acid (PEG-OSO3H) demonstrated its efficiency as a catalyst in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, contributing to reactions under solvent-free conditions, with short reaction times and excellent yields. This application highlights the role of PEG derivatives as eco-friendly catalysts in facilitating organic reactions (Naidu et al., 2012).
Drug Delivery and Biomedical Applications
In the biomedical field, PEG derivatives, including this compound, have been utilized for enhancing drug delivery systems. One notable application is the development of pH/redox dual-responsive carbon dots (CDs-RGD-Pt(IV)-PEG) for tumor extracellular microenvironment-triggered targeting and enhanced anticancer drug delivery. These systems employ PEG derivatives as components of nanocarriers, offering a strategic approach to deliver therapeutic agents effectively (Feng et al., 2016).
Polymer Science and Material Engineering
PEG derivatives are also significant in polymer science and material engineering. They serve as crucial components in synthesizing novel materials with specific properties. For example, PEG-OSO3H has been used as a polymeric catalyst for the solvent-free synthesis of poly-substituted quinolines, showcasing its role in facilitating chemical reactions and contributing to the development of new materials (Hasaninejad et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c18-16(19)6-8-21-10-12-23-13-11-22-9-7-17(20)24-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVQHJQMAHLFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



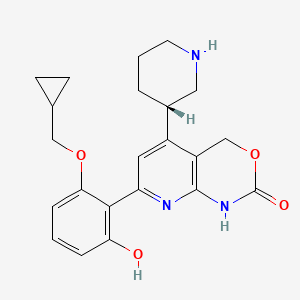
![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)
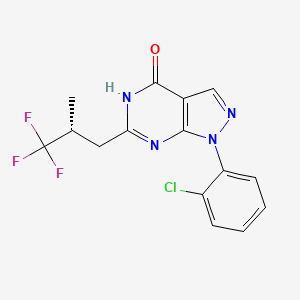
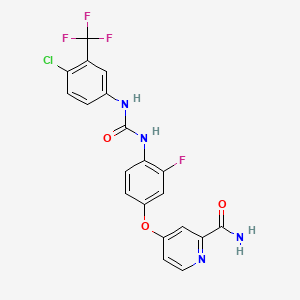
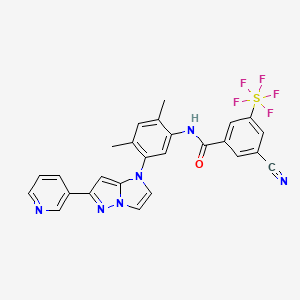
![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)

